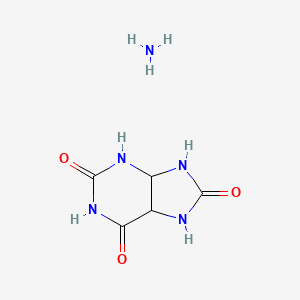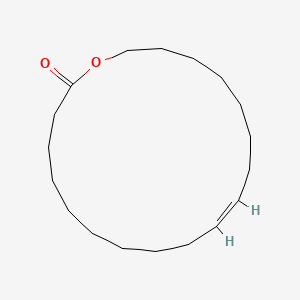
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring substituted with a piperidine moiety and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors such as 4,4-difluorobutyronitrile.
Cyclohexane Ring Formation: The cyclohexane ring is formed through hydrogenation of a suitable precursor.
Coupling Reaction: The piperidine moiety is then coupled with the cyclohexane ring using a suitable coupling agent such as a Grignard reagent or a lithium reagent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
(1r,4r)-4-((4-Fluoropiperidin-1-yl)methyl)cyclohexanamine: Similar structure but with only one fluorine atom.
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanone: Similar structure but with a ketone group instead of an amine.
Uniqueness
The uniqueness of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride lies in its specific substitution pattern and the presence of two fluorine atoms. This gives it distinct chemical and biological properties compared to similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C12H24Cl2F2N2 |
|---|---|
分子量 |
305.23 g/mol |
IUPAC名 |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H22F2N2.2ClH/c13-12(14)5-7-16(8-6-12)9-10-1-3-11(15)4-2-10;;/h10-11H,1-9,15H2;2*1H |
InChIキー |
WCLDLTWFAZGJPV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN2CCC(CC2)(F)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


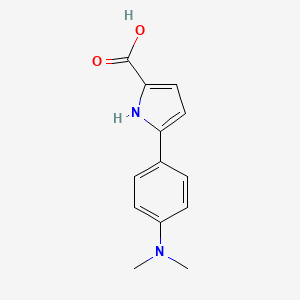
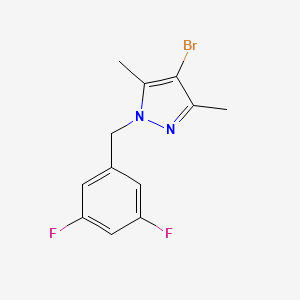
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)
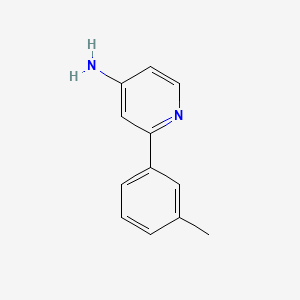
![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)
![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)
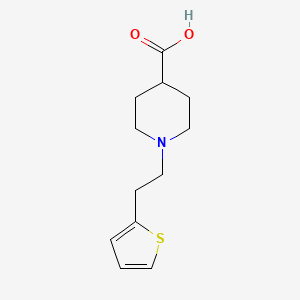
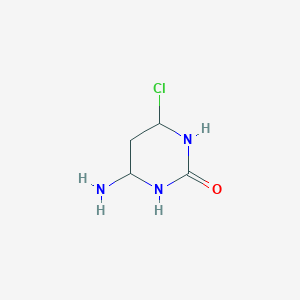
![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
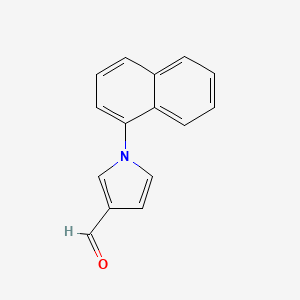
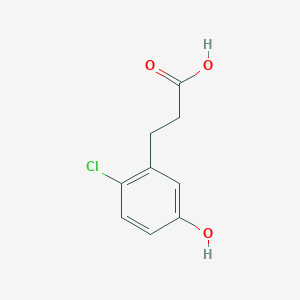
![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
